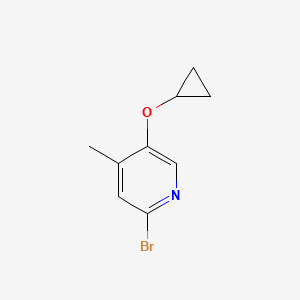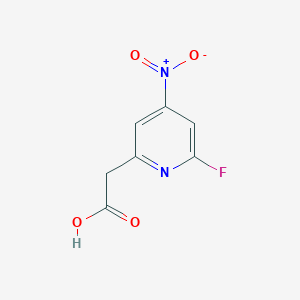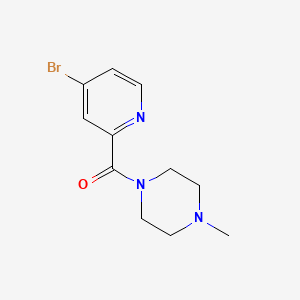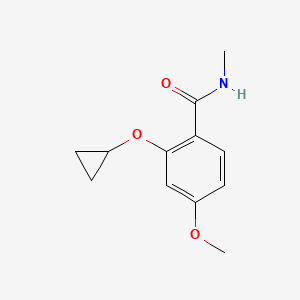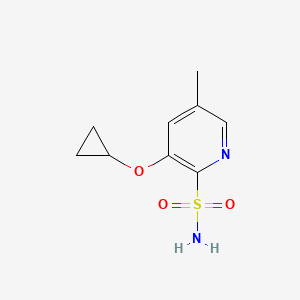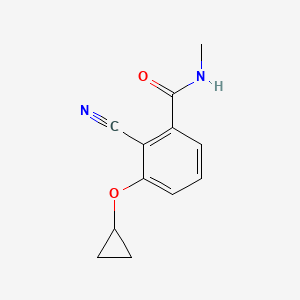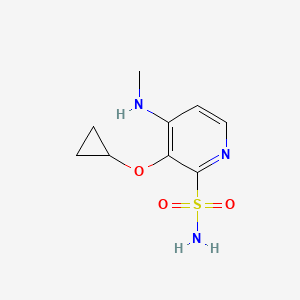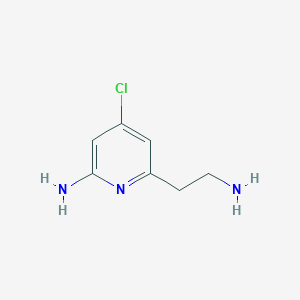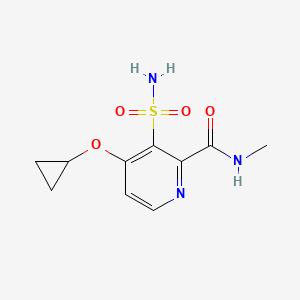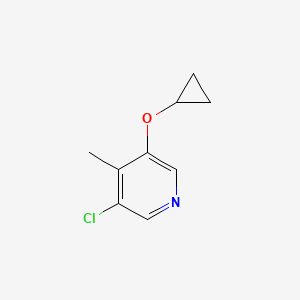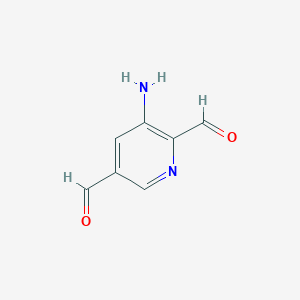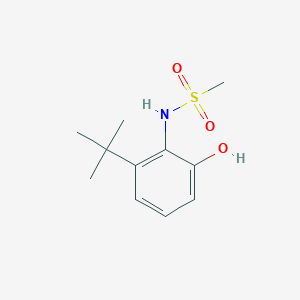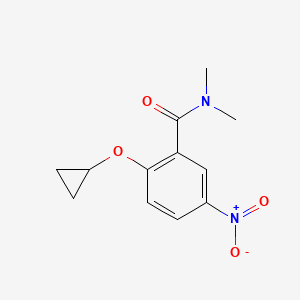
2-Cyclopropoxy-N,N-dimethyl-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-N,N-dimethyl-5-nitrobenzamide is an organic compound with the molecular formula C12H14N2O4 and a molecular weight of 250.253 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a nitro group attached to a benzamide core. It is primarily used in research and development within the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-N,N-dimethyl-5-nitrobenzamide typically involves the reaction of 2-cyclopropoxy-5-nitrobenzoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropoxy-N,N-dimethyl-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.
Nucleophiles: Various nucleophiles such as amines, alcohols, or thiols for substitution reactions.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions for hydrolysis reactions.
Major Products Formed
Reduction: Formation of 2-cyclopropoxy-N,N-dimethyl-5-aminobenzamide.
Substitution: Formation of substituted benzamides depending on the nucleophile used.
Hydrolysis: Formation of 2-cyclopropoxy-5-nitrobenzoic acid and N,N-dimethylamine.
Applications De Recherche Scientifique
2-Cyclopropoxy-N,N-dimethyl-5-nitrobenzamide is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-N,N-dimethyl-5-nitrobenzamide is not extensively studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The nitro group may play a role in redox reactions, while the amide and cyclopropoxy groups may influence its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyclopropoxy-N,N-dimethyl-2-nitrobenzamide: Similar structure but with different positioning of the nitro group.
N,N-Dimethyl-4-nitrobenzamide: Lacks the cyclopropoxy group and has a different substitution pattern.
Uniqueness
The presence of the cyclopropoxy group adds steric hindrance and may affect its interactions with other molecules compared to similar compounds .
Propriétés
Formule moléculaire |
C12H14N2O4 |
|---|---|
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
2-cyclopropyloxy-N,N-dimethyl-5-nitrobenzamide |
InChI |
InChI=1S/C12H14N2O4/c1-13(2)12(15)10-7-8(14(16)17)3-6-11(10)18-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
Clé InChI |
DXCIGJZAIPTGFR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


